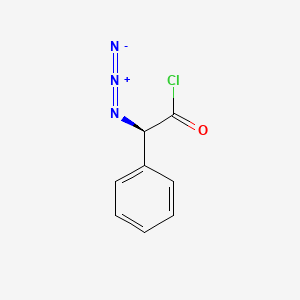
(R)-2-Azido-2-phenylacetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Azido-2-phenylacetyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of an azido group (-N3) and a phenyl group attached to the acetyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Azido-2-phenylacetyl chloride typically involves the reaction of ®-2-phenylglycine with sodium azide (NaN3) in the presence of a chlorinating agent such as thionyl chloride (SOCl2). The reaction proceeds as follows:
- ®-2-phenylglycine is first converted to its corresponding acyl chloride using thionyl chloride.
- The resulting ®-2-phenylacetyl chloride is then treated with sodium azide to introduce the azido group, forming ®-2-Azido-2-phenylacetyl chloride.
Industrial Production Methods
On an industrial scale, the production of ®-2-Azido-2-phenylacetyl chloride may involve continuous flow processes to ensure efficient and safe handling of reactive intermediates. The use of automated systems and controlled reaction conditions can help in scaling up the production while maintaining product quality and safety.
Chemical Reactions Analysis
Types of Reactions
®-2-Azido-2-phenylacetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for the Huisgen cycloaddition.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, esters, or thioesters.
Reduction: Formation of ®-2-amino-2-phenylacetyl chloride.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
®-2-Azido-2-phenylacetyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various functionalized compounds.
Biology: Employed in the synthesis of bioactive molecules and as a precursor for labeling biomolecules with azido groups for click chemistry.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-Azido-2-phenylacetyl chloride primarily involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The azido group is highly reactive and can undergo nucleophilic substitution or reduction, leading to the formation of various derivatives. In biological systems, the azido group can be used for bioorthogonal labeling, allowing for the selective modification of biomolecules without interfering with native biological processes.
Comparison with Similar Compounds
Similar Compounds
®-2-Phenylacetyl chloride: Lacks the azido group and is less reactive in cycloaddition reactions.
®-2-Azido-2-phenylacetic acid: Contains a carboxylic acid group instead of the acyl chloride moiety.
®-2-Azido-2-phenylacetamide: Contains an amide group instead of the acyl chloride moiety.
Uniqueness
®-2-Azido-2-phenylacetyl chloride is unique due to the presence of both the azido and acyl chloride functional groups, which confer high reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis and various research fields.
Properties
CAS No. |
35353-41-4 |
|---|---|
Molecular Formula |
C8H6ClN3O |
Molecular Weight |
195.60 g/mol |
IUPAC Name |
(2R)-2-azido-2-phenylacetyl chloride |
InChI |
InChI=1S/C8H6ClN3O/c9-8(13)7(11-12-10)6-4-2-1-3-5-6/h1-5,7H/t7-/m1/s1 |
InChI Key |
NRSMVAFUFMOXFI-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)Cl)N=[N+]=[N-] |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one](/img/structure/B12642255.png)

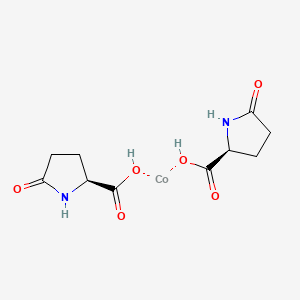

![(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12642276.png)


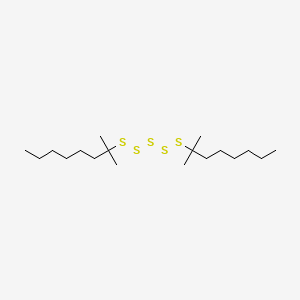
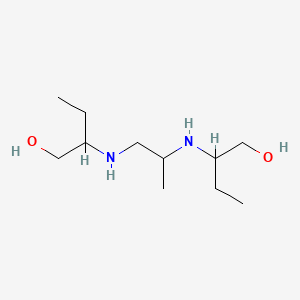
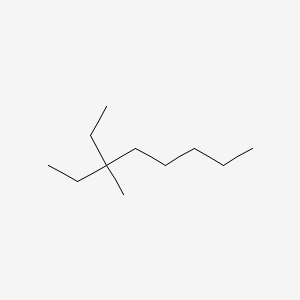
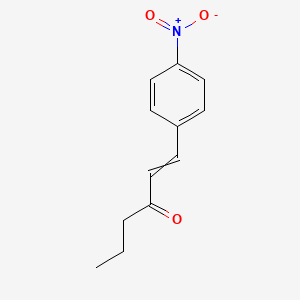
![5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12642320.png)
![2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol](/img/structure/B12642342.png)
